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molecular formula C11H14BrFO2 B8720172 5-Bromo-1-(1-fluoropropyl)-2,3-dimethoxybenzene CAS No. 647856-08-4

5-Bromo-1-(1-fluoropropyl)-2,3-dimethoxybenzene

Cat. No. B8720172
M. Wt: 277.13 g/mol
InChI Key: USBCOEKWSVMLJP-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 1-(5-bromo-2,3-dimethoxyphenyl)propan-1-ol (400 mg, 1.45 mmol) in DCM (10 mL) at −78° C. was added DAST (0.58 mL, 4.36 mmol) and stirred the reaction for 10 min at −78° C., then warmed to 0° C. for 2 h. The reaction was quenched with water and saturated aqueous NH4Cl (100 mL), extracted with EtOAc, dried over NasSO4 and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel using 30% EtOAc in hexanes as an eluent to furnish 5-bromo-1-(1-fluoropropyl)-2,3-dimethoxybenzene (80%).
Name
1-(5-bromo-2,3-dimethoxyphenyl)propan-1-ol
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]([O:12][CH3:13])=[C:6]([CH:8](O)[CH2:9][CH3:10])[CH:7]=1.CCN(S(F)(F)[F:22])CC>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]([O:12][CH3:13])=[C:6]([CH:8]([F:22])[CH2:9][CH3:10])[CH:7]=1

Inputs

Step One
Name
1-(5-bromo-2,3-dimethoxyphenyl)propan-1-ol
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C(CC)O)OC)OC
Name
Quantity
0.58 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 10 min at −78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and saturated aqueous NH4Cl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried over NasSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel using 30% EtOAc in hexanes as an eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)C(CC)F)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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